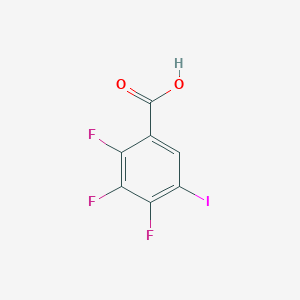
2,3,4-Trifluoro-5-iodobenzoic acid
Cat. No. B3049368
Key on ui cas rn:
203916-59-0
M. Wt: 301.99 g/mol
InChI Key: HPJYIPWVPDYSDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08022247B2
Procedure details


AcOH (1.2 L) and Ac2O (0.63 L) were added to a 5 L flask. H2SO4 (1.6 L) was then added to the same flask while cooling with ice to prevent the temperature from exceeding 40° C. Next, I2 (70 g), activated MnO2 (70 g) and 2,3,4-trifluorobenzoic acid (120 g, 0.68 mol) were added in solid form while stirring at room temperature. While stirring the resulting dark purple suspension at 50° C., I2 (70 g) and activated MnO2 (70 g) were added after 2 to 3 hours, and I2 (33 g) and activated MnO2 (37 g) were further added after 4 to 6 hours. After 24 hours, the reaction mixture was added to ice water (2 L). The purple organic layer obtained by extraction three times with CH2Cl2 (1.6 L, 1.0 L, 1.0 L) was washed twice with 0.2N Na2S2O3 aqueous solution (2.0 L, 1.0 L), resulting in alteration of the organic layer color to pale yellow. The organic layer was washed four times with 1.0 L of water to remove the AcOH, yielding a non-cloudy transparent organic layer. After removing water in the organic layer with Na2SO4 (1.3 kg), the solvent was removed by distillation to yield 192 g of 2,3,4-trifluoro-5-iodobenzoic acid (0.64 mol, 94%, purity: 99 LC area % (UV peak area % in LC)) as white powders. If necessary, rinsing may be performed with a mixed solvent of ethanol and hexane (EtOAc: hexane=1:9 (v/v)).











[Compound]
Name
ice water
Quantity
2 L
Type
reactant
Reaction Step Seven

Yield
94%
Identifiers


|
REACTION_CXSMILES
|
CC(OC(C)=O)=O.OS(O)(=O)=O.[I:13]I.[F:15][C:16]1[C:24]([F:25])=[C:23]([F:26])[CH:22]=[CH:21][C:17]=1[C:18]([OH:20])=[O:19]>O=[Mn]=O.C(Cl)Cl.CC(O)=O>[F:15][C:16]1[C:24]([F:25])=[C:23]([F:26])[C:22]([I:13])=[CH:21][C:17]=1[C:18]([OH:20])=[O:19]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.6 L
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
Step Three
|
Name
|
|
|
Quantity
|
1.6 L
|
|
Type
|
reactant
|
|
Smiles
|
OS(=O)(=O)O
|
Step Four
|
Name
|
|
|
Quantity
|
70 g
|
|
Type
|
reactant
|
|
Smiles
|
II
|
|
Name
|
|
|
Quantity
|
120 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C(=O)O)C=CC(=C1F)F
|
|
Name
|
|
|
Quantity
|
70 g
|
|
Type
|
catalyst
|
|
Smiles
|
O=[Mn]=O
|
Step Five
Step Six
Step Seven
[Compound]
|
Name
|
ice water
|
|
Quantity
|
2 L
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
while stirring at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while cooling with ice
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
from exceeding 40° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
While stirring the resulting dark purple suspension at 50° C.
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed twice with 0.2N Na2S2O3 aqueous solution (2.0 L, 1.0 L)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
resulting in alteration of the organic layer color to pale yellow
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed four times with 1.0 L of water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the AcOH
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
yielding a non-cloudy transparent organic layer
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After removing water in the organic layer with Na2SO4 (1.3 kg)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed by distillation
|
Outcomes


Product
Details
Reaction Time |
24 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(C(=O)O)C=C(C(=C1F)F)I
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.64 mol | |
| AMOUNT: MASS | 192 g | |
| YIELD: PERCENTYIELD | 94% | |
| YIELD: CALCULATEDPERCENTYIELD | 232.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
